molecular formula C26H27N3O4 B1237810 Quinostatin

Quinostatin

Cat. No.: B1237810
M. Wt: 445.5 g/mol
InChI Key: TZUJFIBUVNERIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of quinostatin involves several steps, starting with the preparation of the quinoline core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Quinostatin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Quinostatin is unique due to its specific inhibition of class Ia PI3Ks. Similar compounds include:

This compound’s uniqueness lies in its selective inhibition of class Ia PI3Ks, making it a valuable tool for studying these specific enzymes and their roles in various biological processes .

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

1-[8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H27N3O4/c1-2-16-3-5-17(6-4-16)25(30)20-15-28-21-14-23-22(32-11-12-33-23)13-19(21)24(20)29-9-7-18(8-10-29)26(27)31/h3-6,13-15,18H,2,7-12H2,1H3,(H2,27,31)

InChI Key

TZUJFIBUVNERIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N

Synonyms

quinostatin

Origin of Product

United States

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